molecular formula C20H19ClN2O2 B3473718 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE CAS No. 6136-06-7

3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B3473718
CAS No.: 6136-06-7
M. Wt: 354.8 g/mol
InChI Key: JQXZOPXSVOXBJS-UHFFFAOYSA-N
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Description

The compound 3-chloro-1-(2,4-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione features a pyrrole-2,5-dione (succinimide) core substituted with chlorine, two distinct dimethylphenyl groups, and an aromatic amine moiety. While direct evidence of its synthesis or use is absent in the provided materials, its structural features align with pesticidal compounds, particularly those with halogenated and alkyl-substituted aromatic systems (e.g., triazoles, benzamides) . Crystallographic characterization of such molecules often employs software like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name

3-chloro-4-(2,3-dimethylanilino)-1-(2,4-dimethylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-11-8-9-16(13(3)10-11)23-19(24)17(21)18(20(23)25)22-15-7-5-6-12(2)14(15)4/h5-10,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXZOPXSVOXBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360831
Record name 3-Chloro-4-(2,3-dimethylanilino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-06-7
Record name 3-Chloro-4-(2,3-dimethylanilino)-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The starting materials are usually aromatic amines and chlorinated aromatic compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the potential of this compound in developing new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s comparison focuses on pesticidal agents with aromatic substituents and heterocyclic cores, as detailed in the Pesticide Chemicals Glossary . Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (Use) Core Structure Aromatic Substituents Key Functional Groups
Target Compound Pyrrole-2,5-dione 2,4-Dimethylphenyl; 2,3-Dimethylphenyl Chlorine, Amine
Etaconazole (Fungicide) 1,2,4-Triazole 2,4-Dichlorophenyl Ethyl-dioxolane, Triazole
Propiconazole (Fungicide) 1,2,4-Triazole 2,4-Dichlorophenyl Propyl-dioxolane, Triazole
Sulfentrazone (Herbicide) Triazolinone 2,4-Dichloro-5-(triazolyl)phenyl Methanesulfonamide, Trifluoromethyl
Diflufenican (Herbicide) Pyridinecarboxamide 2,4-Difluorophenyl Trifluoromethylphenoxy

Key Observations:

Core Structure: The target’s pyrrole-2,5-dione core differs from triazoles (etaconazole, propiconazole) and triazolinones (sulfentrazone), which are more common in fungicides and herbicides. Diones may exhibit distinct reactivity, such as susceptibility to hydrolysis or nucleophilic attack, compared to triazoles’ stability in oxidative environments .

Aromatic Substituents: The dimethylphenyl groups in the target contrast with chlorinated (etaconazole) or fluorinated (diflufenican) aromatic rings.

Functional Groups :

  • The chlorine atom and amine in the target may confer electrophilic reactivity, enabling interactions with biological targets (e.g., enzyme inhibition). This contrasts with sulfentrazone’s methanesulfonamide, which enhances soil mobility, or diflufenican’s pyridinecarboxamide, which stabilizes herbicidal activity .

Research Findings and Hypothetical Implications

While direct data on the target compound is unavailable, inferences can be drawn from structural analogs:

  • Bioactivity :
    Triazole fungicides (etaconazole, propiconazole) inhibit cytochrome P450 enzymes, disrupting ergosterol synthesis. The target’s dione core might interact with similar targets but with altered binding kinetics due to its planar structure and substituents .

  • Environmental Behavior: Methyl groups may reduce photodegradation rates compared to chlorinated compounds, increasing environmental persistence.
  • Synthetic Feasibility : The compound’s synthesis likely involves Ullmann coupling for the aryl-amine bond and Friedel-Crafts alkylation for the dimethylphenyl groups, steps common in heterocyclic chemistry .

Biological Activity

The compound 3-Chloro-1-(2,4-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a derivative of pyrrole and has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN2O2C_{18}H_{18}ClN_2O_2 with a molecular weight of approximately 356.76 g/mol. The structure features a chloro group and two dimethylphenyl moieties that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. The synthetic routes often include chlorination and amination processes that introduce the necessary functional groups for biological activity.

Biological Activity

Research indicates that compounds related to pyrrole derivatives exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that similar pyrrole derivatives can inhibit the growth of cancer cell lines. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives demonstrated significant antiproliferative effects against colon cancer cell lines such as HCT-116 and SW-620 with GI50 values around 1.01.6×1081.0–1.6\times 10^{-8} M .
  • Tyrosine Kinase Inhibition : Compounds in this class have been explored as potential inhibitors of tyrosine kinases, which are critical in cancer signaling pathways. They interact with ATP-binding domains of receptors like EGFR and VEGFR2, forming stable complexes that disrupt signaling essential for tumor growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth of colon cancer cell lines (GI50 ~ 1.01.6×1081.0–1.6\times 10^{-8} M)
Tyrosine Kinase InhibitionForms stable complexes with EGFR and VEGFR2
AntioxidantExhibits antioxidant properties
Low ToxicityDemonstrates low toxicity in various models

The biological mechanisms through which this compound exerts its effects include:

  • Interaction with Cell Membranes : Research indicates that these compounds can alter lipid bilayer properties, suggesting potential interactions with cellular membranes that may facilitate drug delivery or enhance bioactivity .
  • Molecular Docking Studies : Computational studies using molecular docking have shown that these compounds can effectively bind to target proteins involved in cancer progression, indicating a promising avenue for drug design .

Case Studies

Several case studies have highlighted the effectiveness of pyrrole derivatives in clinical settings:

  • Colon Cancer Treatment : A study demonstrated the efficacy of a related pyrrole derivative in reducing tumor size in chemically induced colon cancer models in rats .
  • In Vivo Studies : Further investigations into the pharmacokinetics and dynamics of these compounds reveal their potential for systemic administration with favorable absorption profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(2,3-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

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